6-Methylpyridazin-4-amine hydrochloride

Medicinal Chemistry Chemical Procurement Building Blocks

Choose 6-Methylpyridazin-4-amine hydrochloride (CAS 1892936-61-6) for regiospecific 4-amino-6-methyl substitution essential for GPR52 modulator synthesis (CN115819354B, WO2021198149A1). The hydrochloride salt ensures aqueous solubility and ambient storage stability vs free base. At 98% purity from multiple vendors, it offers ~26% lower cost than the 3-amino regioisomer at 500 mg scale. Leverage the primary amine for amide coupling or reductive amination in lead optimization. Ideal for CNS drug discovery and scalable via greener synthetic routes.

Molecular Formula C5H8ClN3
Molecular Weight 145.59
CAS No. 1892936-61-6
Cat. No. B2895074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylpyridazin-4-amine hydrochloride
CAS1892936-61-6
Molecular FormulaC5H8ClN3
Molecular Weight145.59
Structural Identifiers
SMILESCC1=CC(=CN=N1)N.Cl
InChIInChI=1S/C5H7N3.ClH/c1-4-2-5(6)3-7-8-4;/h2-3H,1H3,(H2,6,8);1H
InChIKeyUNHZRMMJTULJTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Methylpyridazin-4-amine hydrochloride (CAS 1892936-61-6): Technical Specifications and Procurement-Ready Data for Research and Development


6-Methylpyridazin-4-amine hydrochloride (CAS 1892936-61-6) is a hydrochloride salt of a substituted pyridazin-4-amine, a heterocyclic building block with the molecular formula C₅H₈ClN₃ and a molecular weight of 145.59 g/mol [1]. This compound is supplied as a research-grade chemical with reported purity specifications ranging from 95% to 98% across commercial vendors . As a pyridazine derivative bearing both a primary amine and a methyl substituent at the 6-position, it serves as a versatile synthetic intermediate in medicinal chemistry, particularly in the synthesis of GPR52 modulators and other bioactive molecules [2].

Why 6-Methylpyridazin-4-amine Hydrochloride Cannot Be Replaced by Other Pyridazine Amines in Synthetic Workflows


In pyridazine-based heterocyclic chemistry, the precise substitution pattern on the diazine ring is a critical determinant of both chemical reactivity and biological target engagement. 6-Methylpyridazin-4-amine hydrochloride bears an amino group at the 4-position and a methyl group at the 6-position; regioisomers such as 6-methylpyridazin-3-amine (CAS 18591-82-7) [1] or unsubstituted pyridazin-4-amine (CAS 20744-39-2) [2] exhibit fundamentally different electronic properties, steric profiles, and hydrogen-bonding capabilities. The 4-amino regioisomer presents a distinct vector for derivatization compared to 3-amino analogs, and the 6-methyl substituent modulates both the pKa of the ring nitrogens and the lipophilicity of the scaffold. Furthermore, the hydrochloride salt form imparts superior solid-state stability and aqueous solubility compared to the free base (CAS 875215-31-9), which is critical for reproducible weighing and reaction setup . Consequently, indiscriminate substitution with an in-class analog—even one differing only in regioisomerism or salt form—is likely to result in divergent reaction outcomes or altered structure-activity relationships. The quantitative evidence below substantiates this differentiation.

Quantitative Differentiation Evidence: 6-Methylpyridazin-4-amine Hydrochloride vs. Closest Analogs and Alternatives


Purity and Cost Competitiveness: 6-Methylpyridazin-4-amine Hydrochloride vs. 6-Methylpyridazin-3-amine

6-Methylpyridazin-4-amine hydrochloride is commercially available at 98% purity from multiple suppliers, including ChemScene (≥98%) and Leyan (98%), with published pricing structures . In contrast, the regioisomeric comparator 6-methylpyridazin-3-amine (CAS 18591-82-7) is also available at comparable purities, but direct cross-vendor price comparison reveals a cost advantage for the 4-amine hydrochloride: CymitQuimica offers 500 mg of 6-methylpyridazin-4-amine hydrochloride at €887.00, whereas equivalent quantities of the 3-amine isomer from alternative suppliers can exceed €1,200.00, representing a ~26% cost saving for the 4-amino regioisomer in this specific procurement scenario . This cost differential is meaningful for laboratories synthesizing compound libraries or scaling up to multi-gram reactions.

Medicinal Chemistry Chemical Procurement Building Blocks

Salt Form Advantage: Hydrochloride Salt vs. Free Base for Handling and Solubility

6-Methylpyridazin-4-amine hydrochloride (MW 145.59 g/mol) [1] is the hydrochloride salt of the free base 6-methylpyridazin-4-amine (CAS 875215-31-9, MW 109.13 g/mol) . The hydrochloride salt form is explicitly chosen for its enhanced solid-state stability and improved aqueous solubility compared to the free base, which is a hygroscopic solid with a melting range of 130–162°C . The free base, while also available commercially at 95% purity, is frequently noted as discontinued or less readily available in multi-gram quantities . The hydrochloride salt circumvents the handling challenges associated with the hygroscopic free base, enabling more accurate weighing and more reproducible reaction outcomes in synthetic procedures.

Solid-State Chemistry Formulation Synthetic Chemistry

Documented Utility as a GPR52 Modulator Intermediate: Class-Level Evidence

Chinese patent CN115819354B explicitly identifies alkyl-substituted 6-alkyl-4-aminopyridazines, including 6-methylpyridazin-4-amine and its salts, as important pharmaceutical intermediates for the synthesis of GPR52 modulators [1]. The patent further cites WO2021198149A1, which discloses substituted 3-phenoxyazetidin-1-yl-pyrazines as GPR52 agonists for the treatment of central nervous system disorders [2]. This establishes a documented, patent-supported application path that is not shared by all pyridazine amine regioisomers. While direct head-to-head biological activity data for 6-methylpyridazin-4-amine hydrochloride itself is not available in the public domain, its designation as a key intermediate in a specific, high-value therapeutic program differentiates it from other pyridazine building blocks that lack such targeted application context.

Neuroscience GPCR Pharmacology CNS Drug Discovery

Synthesis Efficiency: Improved Route Compared to Traditional Pyridazine Amine Syntheses

Patent CN115819354B describes an improved, scalable synthesis of 6-alkyl-4-aminopyridazines, including 6-methyl-4-aminopyridazine (the free base of the target compound). The patent contrasts this new method with prior art routes, such as US4728355A and CN102838548A, which rely on dichloropyridazine intermediates that are highly allergenic and involve chromium-based oxidations generating hazardous waste [1]. The new route avoids these problematic intermediates and reagents, providing a more environmentally benign and industrially viable process. While specific yield and purity data for the hydrochloride salt are not disclosed in the patent abstract, the existence of a dedicated, optimized industrial process for this compound class reduces supply chain risk and suggests greater consistency in commercial material quality compared to compounds synthesized via legacy routes.

Process Chemistry Green Chemistry Scalable Synthesis

Computed Physicochemical Property Differentiation: LogP and TPSA Compared to Closest Analogs

Computationally predicted physicochemical properties provide a quantitative basis for differentiating 6-methylpyridazin-4-amine from its regioisomers and unsubstituted analogs. For 6-methylpyridazin-4-amine hydrochloride, the parent free base exhibits a computed LogP of 0.78902 and a topological polar surface area (TPSA) of 51.8 Ų . In contrast, unsubstituted pyridazin-4-amine (CAS 20744-39-2) has a computed XLogP3 of -0.5 and an identical TPSA of 51.8 Ų [1]. The 6-methyl group increases lipophilicity by approximately 1.3 LogP units, which translates to a ~20-fold increase in octanol-water partition coefficient—a meaningful difference for membrane permeability and blood-brain barrier penetration predictions. The regioisomeric 6-methylpyridazin-3-amine (CAS 18591-82-7) has a melting point of 224–225°C [2], significantly higher than the free base melting range of 130–162°C , indicating stronger intermolecular hydrogen bonding in the 3-amino isomer that may affect solubility and crystallinity.

Medicinal Chemistry Drug Design ADME Prediction

High-Impact Application Scenarios for 6-Methylpyridazin-4-amine Hydrochloride in R&D and Procurement


CNS Drug Discovery: GPR52 Modulator Synthesis

As documented in CN115819354B and WO2021198149A1 [1][2], 6-methylpyridazin-4-amine serves as a key intermediate for the preparation of GPR52 agonists. Researchers developing novel therapeutics for central nervous system disorders, including schizophrenia and other neuropsychiatric conditions, should prioritize this building block over other pyridazine amines lacking this specific patent-backed application. The 98% purity grade available from multiple suppliers ensures consistent quality for multi-step synthetic sequences leading to patentable lead compounds.

Medicinal Chemistry SAR Exploration of Pyridazine-Based Scaffolds

The unique combination of a 4-amino group and a 6-methyl substituent on the pyridazine ring creates a distinct pharmacophoric vector. The computed LogP of 0.79 indicates moderate lipophilicity suitable for balancing solubility and membrane permeability. Compared to the unsubstituted analog (LogP -0.5) [3], the 6-methyl group provides a ~20-fold increase in lipophilicity, which is valuable when optimizing ADME properties in lead optimization campaigns. Medicinal chemists can leverage this scaffold for derivatization via the primary amine handle (e.g., amide coupling, reductive amination) to rapidly generate focused libraries.

Large-Scale Synthesis and Process Development

The CN115819354B patent [1] describes an industrially viable route to 6-alkyl-4-aminopyridazines that circumvents hazardous dichromate oxidations and allergenic dichloropyridazine intermediates. Process chemists developing scalable syntheses of pyridazine-containing APIs or advanced intermediates may find this building block advantageous due to the availability of modern, greener synthetic methodology. The hydrochloride salt form further facilitates handling in kilogram-scale operations due to its non-hygroscopic nature and ambient storage stability.

Cost-Effective Procurement for High-Throughput Synthesis

For laboratories operating under tight budget constraints while requiring gram-scale quantities of a pyridazine amine building block, 6-methylpyridazin-4-amine hydrochloride offers a quantifiable cost advantage over the 3-amino regioisomer, with catalog pricing approximately 26% lower at the 500 mg scale . The availability of 98% purity material from multiple vendors in quantities up to 100 g ensures supply chain resilience and competitive pricing for larger-scale medicinal chemistry campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methylpyridazin-4-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.